Propyl 2-ethylhexanoate
Overview
Description
Propyl 2-ethylhexanoate is an ester compound formed by the reaction of propanol and 2-ethylhexanoic acid. It is known for its pleasant odor and is often used in the fragrance and flavor industries. The compound has a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 2-ethylhexanoate can be synthesized through esterification, where 2-ethylhexanoic acid reacts with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester and the removal of water .
Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. This involves using continuous reactors and distillation columns to separate the ester from the reaction mixture. The process conditions, such as temperature and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Propyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products Formed:
Hydrolysis: Propanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
Propyl 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of propyl 2-ethylhexanoate involves its interaction with biological membranes and proteins. As an ester, it can penetrate lipid bilayers and affect membrane fluidity. It may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl hexanoate: An ester formed from ethanol and hexanoic acid, known for its fruity aroma.
Butyl hexanoate: An ester formed from butanol and hexanoic acid, also used in fragrances and flavors.
Comparison:
Uniqueness: Propyl 2-ethylhexanoate is unique due to its specific ester group and the presence of the 2-ethylhexanoic acid moiety, which imparts distinct chemical and physical properties.
Applications: While similar esters like ethyl hexanoate and butyl hexanoate are also used in the fragrance industry, this compound’s specific structure makes it suitable for specialized applications in both industrial and research settings
Properties
IUPAC Name |
propyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQOKFJGANDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172354-89-1, 90411-66-8 | |
Record name | Hexanoic acid, 2-ethyl-, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172354-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethyl-, C12-15-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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